DBCO-Biotin
Overview
Description
Dibenzocyclooctyne-biotin (DBCO-Biotin) is a versatile biotinylation reagent used in copper-free click chemistry. It contains a dibenzocyclooctyne (DBCO) group that reacts with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage. This reaction is highly specific and does not require a copper catalyst, making it suitable for biological applications where copper toxicity is a concern .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-Biotin typically involves multiple steps:
Synthesis of DBCO Derivative: The DBCO moiety is synthesized by reacting dibenzocyclooctyne-carboxyl with pentafluorophenol and EDCI in dichloromethane.
Coupling with Biotin: The DBCO derivative is then coupled with biotin through an amide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Chromatographic purification is often required to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
DBCO-Biotin primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly specific and efficient, forming a stable triazole linkage without the need for a copper catalyst .
Common Reagents and Conditions
Reagents: Azide-containing molecules, this compound
Conditions: Room temperature, aqueous or organic solvents
Major Products
The major product of the SPAAC reaction between this compound and azide-containing molecules is a stable triazole linkage .
Scientific Research Applications
Chemistry
In chemistry, DBCO-Biotin is used for bioconjugation and labeling of azide-containing molecules. It is a key reagent in click chemistry, enabling the efficient and specific modification of biomolecules .
Biology
In biological research, this compound is used for the labeling and detection of biomolecules. It is particularly useful in live-cell imaging and protein labeling, where copper-free conditions are essential to avoid cytotoxicity .
Medicine
In medicine, this compound is used in the development of antibody-drug conjugates (ADCs). It allows for the specific attachment of drugs to antibodies, enhancing the targeting and efficacy of therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of diagnostic tools and assays. Its ability to form stable linkages with azide-containing molecules makes it valuable in the development of biosensors and other analytical devices .
Mechanism of Action
DBCO-Biotin exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-containing molecules to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Dibenzocyclooctyne-amine (DBCO-amine)
- Sulfo-dibenzocyclooctyne-biotin (Sulfo-DBCO-Biotin)
- Biotin-PEG4-DBCO
Uniqueness
DBCO-Biotin is unique due to its ability to undergo copper-free click chemistry, making it suitable for biological applications where copper toxicity is a concern. Its high specificity and efficiency in forming stable triazole linkages with azide-containing molecules set it apart from other biotinylation reagents .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3S/c33-25(12-6-5-11-24-27-22(18-36-24)30-28(35)31-27)29-16-15-26(34)32-17-21-9-2-1-7-19(21)13-14-20-8-3-4-10-23(20)32/h1-4,7-10,22,24,27H,5-6,11-12,15-18H2,(H,29,33)(H2,30,31,35)/t22-,24-,27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZDNKWGVJPVBP-DPPGTGKWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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